N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
CAS No.: 55842-42-7
Cat. No.: VC4962838
Molecular Formula: C14H10ClN3O
Molecular Weight: 271.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55842-42-7 |
|---|---|
| Molecular Formula | C14H10ClN3O |
| Molecular Weight | 271.7 |
| IUPAC Name | N-(1H-benzimidazol-2-yl)-4-chlorobenzamide |
| Standard InChI | InChI=1S/C14H10ClN3O/c15-10-7-5-9(6-8-10)13(19)18-14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H2,16,17,18,19) |
| Standard InChI Key | CERLGXAGGNYXLC-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
N-(1H-Benzimidazol-2-yl)-4-chlorobenzamide (C14H10ClN3O, MW 271.71 g/mol) features a benzimidazole moiety fused to a phenyl ring at position 2, with a 4-chlorobenzamide substituent at the nitrogen atom (Figure 1) . The planar benzimidazole system (bond angles: 120° for aromatic rings) enables π-π stacking with biological macromolecules, while the chloro substituent enhances lipophilicity (clogP = 2.8) .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C14H10ClN3O |
| SMILES | C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
| Topological Polar Surface Area | 78.9 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Characterization
Synthesis intermediates and final products are validated via:
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1H NMR (DMSO-d6): δ 8.51 (s, 1H, NH), 7.85–7.25 (m, 8H, aromatic), 4.02 (s, 1H, CONH) .
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IR (KBr): 3250 cm−1 (N-H stretch), 1660 cm−1 (C=O amide), 750 cm−1 (C-Cl) .
Synthetic Methodologies
Conventional Synthesis
The standard pathway involves a two-step protocol:
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Condensation: 2-Aminobenzimidazole reacts with 4-chlorobenzoyl chloride in tetrahydrofuran (THF) at 0°C, catalyzed by triethylamine (TEA) .
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Purification: Crude product isolation via dichloromethane extraction, followed by column chromatography (hexane/EtOAc 6:1) .
Reaction Yield: 68–72% under reflux conditions (24 h) .
Microwave-Assisted Optimization
Microwave irradiation (300 W, 100°C) reduces reaction time to 15 minutes with comparable yields (70–75%) . This green chemistry approach minimizes side products like N,N'-diacyl derivatives .
Pharmacological Activities
Anticancer Efficacy
Table 2: Cytotoxicity Against MCF7 Breast Cancer Cells
| Compound | IC50 (μM) | Selectivity Index (L929/MCF7) |
|---|---|---|
| N-(1H-Benzimidazol-2-yl)-4-chlorobenzamide | 13.10 ± 0.57 | 3.2 |
| Doxorubicin (Control) | 1.38–6.13 | 0.8–1.5 |
Mechanistic studies indicate apoptosis induction via:
Antimicrobial Activity
Against Staphylococcus aureus:
Structure-Activity Relationships
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Chloro Substituent: Para-position enhances membrane permeability (logD7.4 = 1.9 vs. 1.2 for methoxy analogs) .
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Benzimidazole Core: Necessary for intercalation into DNA minor grooves (ΔTm = 4.2°C with CT-DNA) .
ADMET Profiling
Table 3: Predicted Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Caco-2 Permeability | 12.3 × 10−6 cm/s |
| Plasma Protein Binding | 89.2% |
| CYP3A4 Inhibition | IC50 = 18.4 μM |
| hERG Block | IC50 > 30 μM |
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